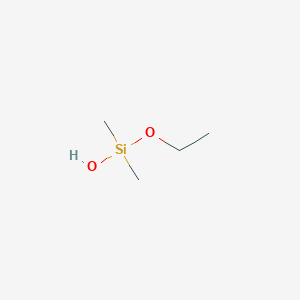

Ethoxy(dimethyl)silanol

Description

Structure

3D Structure

Properties

IUPAC Name |

ethoxy-hydroxy-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O2Si/c1-4-6-7(2,3)5/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLDHCVUKRWAGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509433 | |

| Record name | Ethoxy(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65007-35-4 | |

| Record name | Ethoxy(dimethyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Intrinsic Reaction Mechanisms of Ethoxy Dimethyl Silanol

Hydrolysis Dynamics of Alkoxy Moieties

The initial step in the reaction cascade of ethoxy(dimethyl)silanol is the hydrolysis of the ethoxy (–OCH₂CH₃) group to form a silanol (B1196071) (–SiOH) group and ethanol (B145695). gelest.com This reaction is a nucleophilic substitution at the silicon atom and its rate is profoundly influenced by several factors, including the presence of catalysts, the concentration of water, and the nature of the solvent.

The hydrolysis of alkoxysilanes, including ethoxy(dimethyl)silanol, can be catalyzed by acids, bases, and Lewis acids/bases. gelest.comunm.edu These catalysts also typically promote the subsequent condensation reactions. gelest.com

Acidic Catalysis: In acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the ethoxy group, which makes it a better leaving group (ethanol). unm.eduacs.org This is followed by a nucleophilic attack of a water molecule on the silicon atom. tandfonline.com This mechanism is generally considered a bimolecular displacement (SN2-Si) involving a pentacoordinate transition state. acs.orgingentaconnect.com The rate of acid-catalyzed hydrolysis is sensitive to the steric bulk around the silicon atom; less hindered silanes react faster. acs.org For instance, the hydrolysis of methylethoxysilanes shows that replacing electron-donating alkyl groups with more electron-withdrawing alkoxy groups increases the hydrolysis rate. unm.edu

Basic Catalysis: Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol group (silanolate anion) on the silicon atom. unm.edunih.gov This also involves a pentacoordinate intermediate or transition state. nih.gov The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis and is less sensitive to steric hindrance. ingentaconnect.com

Lewis Acid/Base Catalysis: Lewis acids, such as metal alkoxides, and Lewis bases can also catalyze the hydrolysis reaction. unm.edu For example, solid oxides of Group IIa metals and solid acid catalysts have been employed for the hydrolysis of alkoxysilanes. google.com

The pH of the reaction medium significantly affects the hydrolysis rate, with the minimum rate typically observed around neutral pH (pH 7). unm.edu

Table 1: Effect of Catalysts on Hydrolysis Rate

| Catalyst Type | Mechanism | Key Features |

|---|---|---|

| Acidic | Protonation of the alkoxy group followed by nucleophilic attack by water (SN2-Si). unm.eduacs.org | Rate is sensitive to steric hindrance. acs.org Electron-withdrawing groups on silicon increase the rate. unm.edu |

| Basic | Direct nucleophilic attack by hydroxide or silanolate ions on silicon. unm.edunih.gov | Generally faster than acid-catalyzed hydrolysis and less sterically hindered. ingentaconnect.com |

| Lewis Acid/Base | Coordination with the silicon or oxygen atom to facilitate nucleophilic attack. unm.edu | Can include solid catalysts like metal oxides. google.com |

The molar ratio of water to the silane (B1218182) (R value) is a critical parameter that governs the extent of hydrolysis and subsequent condensation. unm.edu

Stoichiometric Ratios: With a stoichiometric amount of water (R=1), the hydrolysis of the first alkoxy group is favored. However, achieving complete hydrolysis of all alkoxy groups in multifunctional silanes is challenging without an excess of water. unm.edu

Excess Water: Using an excess of water generally drives the hydrolysis reaction towards completion, leading to the formation of silanols. google.com However, an excess of water also promotes the condensation of these silanols, leading to the formation of siloxane oligomers and polymers. gelest.com The complexity of the reaction cascade, involving multiple hydrolysis and condensation steps, makes it difficult to isolate monomeric silanols in significant quantities, especially with trialkoxysilanes. gelest.com In some processes, a two-step hydrolysis procedure is employed, where an initial substoichiometric amount of water is added under acidic conditions, followed by additional water under either acidic or basic conditions to control the resulting polymer structure. unm.edu

The solvent plays a crucial role in the hydrolysis of alkoxysilanes by influencing the solubility of the reactants and stabilizing the transition states. ingentaconnect.com

Solvent Polarity: Polar solvents are generally preferred for hydrolysis as they can help to dissolve the alkoxysilane and water. tandfonline.com The polarity of the solvent can affect the rates of both hydrolysis and condensation.

Proton-Donating/Accepting Capabilities: Protic solvents, such as alcohols and water, can participate in the reaction by forming hydrogen bonds and facilitating proton transfer, which is a key step in both acid- and base-catalyzed hydrolysis. scispace.com The use of a co-solvent like ethanol or acetone (B3395972) is common, especially for less water-soluble alkoxysilanes. tandfonline.comresearchgate.net The choice of solvent can significantly alter the hydrolysis rates. nih.gov For instance, the hydrolysis of methyltriethoxysilane showed different rates in various solvents. nih.gov

Condensation Pathways of Silanol Functionalities

Once silanol groups are formed through hydrolysis, they can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing either water or alcohol. unm.edu These reactions are fundamental to the formation of polysiloxane networks.

Silanols can undergo self-condensation even without the presence of a catalyst, particularly at elevated temperatures. unm.edu However, this process is generally slow. The reaction involves the formation of a siloxane bond between two silanol groups, with the elimination of a water molecule. unm.edu The stability of silanols is generally low, and they tend to condense to form more thermodynamically stable siloxanes. scispace.com

The condensation of silanols is more commonly observed as an intermolecular process, occurring between two silanol molecules or between a silanol and an unhydrolyzed alkoxysilane. gelest.comunm.edu

Silanol-Silanol Condensation: This is a primary pathway for the formation of siloxane polymers, where two Si-OH groups react to form a Si-O-Si linkage and water. unm.edu The catalysts that promote hydrolysis often also catalyze this condensation reaction. gelest.com

Silanol-Alkoxysilane Condensation: A silanol group can also react with an alkoxy group of another silane molecule to form a siloxane bond and an alcohol molecule. unm.edu This reaction is particularly relevant in the early stages of the sol-gel process when both hydrolyzed and unhydrolyzed species are present. unm.edu

The relative rates of hydrolysis and condensation determine the final structure of the resulting polysiloxane. For instance, in the sol-gel process, controlling these rates by adjusting parameters like pH, water ratio, and catalyst allows for the synthesis of materials with varied structures, from linear chains to highly branched networks and colloidal particles. unm.edu

Table 2: Condensation Reactions of Silanols

| Reactants | Products | Byproduct |

|---|---|---|

| Two Silanol Groups | Siloxane Bond (Si-O-Si) | Water |

Formation Kinetics and Thermodynamics of Siloxane Linkages (Si-O-Si)

The formation of siloxane (Si-O-Si) bonds from ethoxy(dimethyl)silanol proceeds through condensation reactions. This process is a cornerstone of silicone chemistry, leading to the formation of dimers, oligomers, and polymers. The kinetics and thermodynamics of this transformation are intricately linked to the reaction conditions.

Kinetic studies of silanol condensation indicate that the reactions can be influenced by catalysts and the surrounding medium. nih.gov In acidic environments, the condensation of silanols is often a set of equilibrium reactions. nih.gov The formation of complexes through hydrogen bonding can significantly affect the equilibrium position by altering the concentrations of the reacting species. nih.gov The balance between the formation and cleavage of the siloxane bond is therefore highly sensitive to the donor-acceptor properties of the environment and the presence of water or other additives capable of forming strong hydrogen bonds. nih.gov

The rate of condensation is not only dependent on the concentration of silanol groups but also on their structural arrangement. For instance, the condensation rate of dimeric silanol species has been observed to be considerably slower than that of monomeric species in certain systems. unm.edu This can be attributed to steric hindrance and electronic effects, which become more pronounced as the size of the siloxane oligomer increases. unm.edu

Mechanism of Catalytic Condensation (e.g., Metal-Organic Catalysts, Amines)

The condensation of ethoxy(dimethyl)silanol to form siloxane linkages can be significantly accelerated through catalysis. Both metal-organic compounds and amines have been shown to be effective catalysts for this transformation, each operating through distinct mechanistic pathways.

Metal-Organic Catalysts:

Metal-organic frameworks (MOFs) have emerged as promising catalysts for a variety of organic transformations, including condensation reactions. d-nb.infofrontiersin.orgfrontiersin.org Their catalytic activity often stems from the presence of Lewis acid sites within the framework. frontiersin.orgfrontiersin.org For instance, MOFs containing copper or iron have been shown to be active catalysts in aldol (B89426) condensations, with the acidic centers being identified as the active sites. d-nb.info In the context of silanol condensation, these Lewis acid sites can activate the silanol group, making the silicon atom more susceptible to nucleophilic attack by another silanol molecule. Some MOFs have also been investigated for the conversion of silanes to silanols. d-nb.inforesearchgate.net

Amine Catalysts:

Amines are effective base catalysts for silanol condensation. Their mechanism often involves a cooperative effect with other species present in the reaction mixture. For example, in silica-supported amine catalysts, the weakly acidic silanol groups on the silica (B1680970) surface can participate cooperatively with the amine groups to catalyze condensation reactions. uiowa.eduaidic.it This cooperative effect is dependent on the concentration of both the amine and silanol groups, as well as their spatial arrangement. aidic.itresearchgate.net

The nature of the amine itself also plays a crucial role. Secondary amines have been found to be more effective than primary or tertiary amines in certain condensation reactions. aiche.org This is attributed to their ability to form key reaction intermediates. aidic.it The proposed mechanism for amine-catalyzed condensation often involves the deprotonation of a silanol group by the amine to form a more reactive silanolate anion, which then acts as a potent nucleophile, attacking another protonated or neutral silanol molecule.

Mechanistic Elucidations of Silicon-Centered Reactions

The reactivity of ethoxy(dimethyl)silanol is largely centered around the silicon atom, which can undergo various transformations. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of desired silicone products.

Nucleophilic Substitution at Silicon (S\textsubscript{N}1-Si and S\textsubscript{N}2-Si)

Nucleophilic substitution at the silicon center is a fundamental reaction for ethoxy(dimethyl)silanol. Similar to carbon chemistry, both S\textsubscript{N}1- and S\textsubscript{N}2-type mechanisms are possible, though the S\textsubscript{N}2 pathway is generally more prevalent for silicon compounds. almerja.com

The S\textsubscript{N}2-Si mechanism involves a backside attack of a nucleophile on the silicon atom, leading to a five-coordinate (pentacoordinate) or even six-coordinate intermediate or transition state. mdpi.comnih.gov This is in contrast to the S\textsubscript{N}2 reaction at carbon, which proceeds through a five-coordinate transition state. The ability of silicon to accommodate more than four ligands is a key factor in its reactivity. In alkaline media, the condensation of silanols is proposed to occur via an S\textsubscript{N}2-Si mechanism where a deprotonated silanol group attacks a neutral silanol. mdpi.comnih.gov

While less common, an S\textsubscript{N}1-Si mechanism , which would involve the formation of a transient, positively charged tricoordinate silicon species (a silylium (B1239981) ion), has been considered. However, the S\textsubscript{N}2-Si pathway is generally so favorable that the S\textsubscript{N}1-Si mechanism rarely competes effectively. almerja.com Some computational studies, however, suggest that under certain conditions, such as in neutral and acidic media, an S\textsubscript{N}1-Si mechanism may be more favorable than the S\textsubscript{N}2-Si pathway for the polymerization of some silanes. nih.gov

Analysis of Steric and Inductive Effects on Reaction Rates and Selectivity

The rates and selectivity of reactions involving ethoxy(dimethyl)silanol are significantly influenced by both steric and inductive effects. mdpi.comhydrophobe.orgresearchgate.net

Steric Effects: The size of the substituent groups around the silicon atom can hinder the approach of nucleophiles, thereby slowing down the reaction rate. hydrophobe.org This is particularly relevant in condensation reactions, where the growing size of the siloxane chain can lead to a decrease in the condensation rate. unm.edu The steric hindrance from the dimethyl groups on ethoxy(dimethyl)silanol influences its reactivity compared to silanols with smaller or larger substituents. The unique molecular configuration allows for varied interactions with different nucleophiles. scbt.com

Other Significant Chemical Transformations

Beyond condensation and substitution reactions, ethoxy(dimethyl)silanol can undergo other important chemical transformations.

Disproportionation Reactions of Ethoxy(dimethyl)silanol

Disproportionation is a reaction in which a substance is simultaneously oxidized and reduced, or in the context of silanes, a redistribution of substituents occurs. For a compound like ethoxy(dimethyl)silanol, this could involve the redistribution of ethoxy and hydroxyl groups among silicon centers. Such reactions can lead to the formation of dimethyldiethoxysilane and dimethyldisiloxanediol, among other products.

The disproportionation of alkoxysilanes can be catalyzed by various substances, including sodium ethoxide. oup.com These reactions can be driven by heating and can lead to the formation of polysilanes with different substituents. oup.com The disproportionation of silanes containing Si-H bonds is a known process for producing other silanes. google.comgoogle.com While specific studies on the disproportionation of pure ethoxy(dimethyl)silanol are not widely detailed in the provided search results, the general principles of alkoxysilane disproportionation suggest that it is a plausible reaction pathway under certain conditions, particularly with catalysis. oup.comrsc.org

Oligomerization and Polymerization Dynamics Involving Ethoxy Dimethyl Silanol

Formation and Structural Characterization of Oligomeric Siloxanes

The initial stages of polymerization involving ethoxy(dimethyl)silanol often lead to the formation of oligomeric siloxanes. These shorter-chain molecules can be either linear or cyclic and represent the fundamental building blocks for larger polymeric structures.

Linear polydimethylsiloxane (B3030410) (PDMS) oligomers can be synthesized from ethoxy(dimethyl)silanol through a controlled hydrolysis and condensation process. The hydrolysis of the ethoxy group yields a reactive silanol (B1196071), which can then condense with another silanol group, eliminating a molecule of water and forming a siloxane (Si-O-Si) bond. By controlling the reaction conditions, such as temperature, catalyst, and stoichiometry, the chain length of the resulting linear oligomers can be managed. The end of the oligomer chain is typically terminated with a silanol group, rendering it reactive for further polymerization. gelest.com

The general reaction for the formation of a linear dimer from ethoxy(dimethyl)silanol is as follows:

2 (CH₃)₂Si(OH)(OC₂H₅) → (CH₃)₂Si(OH)-O-Si(OH)(CH₃)₂ + C₂H₅OH

Further condensation reactions lead to the elongation of the linear chain. The properties of these oligomers are highly dependent on their degree of polymerization.

Table 1: Illustrative Properties of Linear Polydimethylsiloxane Oligomers

| Degree of Polymerization (n) | Molecular Weight ( g/mol ) | Viscosity (cSt at 25°C) | Refractive Index (at 25°C) |

|---|---|---|---|

| 2 | 166.34 | ~1 | ~1.39 |

| 4 | 314.64 | ~5 | ~1.40 |

| 8 | 598.24 | ~20 | ~1.40 |

| 10 | 746.54 | ~50 | ~1.40 |

Note: This table presents illustrative data based on the general properties of short-chain PDMS oligomers. Actual values may vary based on specific synthesis conditions and end-group functionalities.

Under specific conditions, the intramolecular condensation of ethoxy(dimethyl)silanol or its hydrolyzed derivatives can lead to the formation of cyclic siloxanes. A common example is the formation of hexamethylcyclotrisiloxane (B157284) (D₃). These cyclic monomers are highly strained and can undergo ring-opening polymerization (ROP) in the presence of anionic or cationic catalysts to produce high-molecular-weight linear polysiloxanes. mdpi.com The use of cyclotrisiloxanes in polymerization is advantageous as the propagation is significantly faster than side reactions like backbiting, which can produce undesirable cyclic oligomers and broaden the molecular weight distribution. acs.org Anionic ROP, initiated by substances like alkali metal hydroxides or silanolates, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. mdpi.com

Polycondensation to Polysiloxanes (Silicones)

The conversion of ethoxy(dimethyl)silanol and its oligomers into high-molecular-weight polysiloxanes, commonly known as silicones, is achieved through polycondensation reactions. This process involves the repetitive formation of siloxane bonds and is central to the production of silicone fluids, elastomers, and resins. rsc.org

Achieving a desired polymer architecture and molecular weight is critical for tailoring the final properties of the silicone material. Several strategies are employed to control the polycondensation of silanol-containing species:

Catalyst Selection : The choice of catalyst significantly influences the polymerization rate and the final polymer structure. Both acid and base catalysts are used. instras.com Ionic phosphazene bases have been shown to be effective catalysts for the condensation of silanols. google.com

Control of Reaction Conditions : Temperature, pressure, and solvent can be manipulated to control the reaction kinetics and equilibrium, thereby influencing the molecular weight and polydispersity of the polymer.

Use of End-capping Agents : The introduction of monofunctional silanes can terminate the growing polymer chains, allowing for precise control over the average molecular weight.

Living Polymerization Techniques : Anionic ring-opening polymerization of cyclotrisiloxanes can be conducted under "living" conditions, where the propagating chain ends remain active. rsc.org This allows for the synthesis of polymers with well-defined molecular weights and narrow distributions, as well as the creation of block copolymers. researchgate.net

Table 2: Influence of Initiator on Anionic Ring-Opening Polymerization of Cyclotrisiloxanes

| Initiator | Promoter | Resulting Polymer Characteristics |

|---|---|---|

| Lithium silanolate | THF or diglyme | Monofunctional polydimethylsiloxanes with controlled molecular weight and narrow molecular weight distribution. mdpi.com |

| Potassium vinylsilanolate | - | Efficient synthesis of difunctional and monofunctional polydimethylsiloxanes. mdpi.com |

Condensation curing is a common method for cross-linking silanol-terminated polydimethylsiloxane chains to form an elastomeric network. 838coatings.combarnes.com.au This process typically involves a cross-linking agent, which is often a multifunctional silane (B1218182). In the context of ethoxy(dimethyl)silanol-derived polymers, the terminal silanol groups are key to this curing mechanism.

The curing process can be a one-part or two-part system. In a typical one-part room-temperature vulcanizing (RTV) system, the silanol-terminated polymer is reacted with an excess of a moisture-sensitive multifunctional silane, such as an alkoxysilane. gelest.com This reaction displaces the silanol end groups, creating new, highly hydrolyzable end groups on the polymer chain. When exposed to atmospheric moisture, these groups hydrolyze to form new silanol groups, which then rapidly condense with each other, releasing a byproduct (like alcohol) and forming a cross-linked network. 838coatings.comsiliconeab.com This process is often catalyzed by tin compounds. barnes.com.ausiliconeab.com

Two post-curing reactions can significantly impact the stability and final properties of the resulting elastomers: the condensation of unreacted or dangling polymer chains and the reaction between cross-linker molecules. mdpi.comnih.gov

The conditions under which polycondensation occurs have a profound impact on the microstructure of the resulting polysiloxane. This includes the linearity, branching, and cross-link density of the polymer network.

Catalyst Type and Concentration : Acid catalysis tends to favor the formation of linear or branched polymers, while base catalysis can lead to the formation of more complex, three-dimensional structures. instras.com The concentration of the catalyst can affect the balance between linear chain extension and branching reactions.

Water Content : In the hydrolysis of alkoxysilanes, the molar ratio of water to the silane is a critical parameter. Insufficient water can lead to incomplete hydrolysis and the presence of residual alkoxy groups in the final polymer, which can affect its properties and long-term stability.

Temperature : Higher temperatures generally increase the rate of condensation but can also promote side reactions, such as chain scission and rearrangement, which can alter the polymer's microstructure and broaden its molecular weight distribution.

Solvent : The choice of solvent can influence the solubility of the reactants and the growing polymer chains, as well as the reaction kinetics.

Table 3: Effect of Reaction Parameters on Polysiloxane Microstructure

| Parameter | Effect on Microstructure |

|---|---|

| Catalyst | Acid catalysis can promote linear structures, while base catalysis may lead to more branched or network structures. instras.com |

| Water/Silane Ratio | Affects the degree of hydrolysis and the final concentration of silanol and alkoxy groups. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side reactions and a broader molecular weight distribution. |

| Monomer Reactivity | The relative reactivity of different monomers in a copolymerization will determine their distribution along the polymer chain. |

Design and Formation of Cross-linked Siloxane Networks

The formation of cross-linked siloxane networks from ethoxy(dimethyl)silanol and related alkoxysilane precursors is a cornerstone of silicone material science. These three-dimensional structures are the basis for a wide range of materials, from elastomers to rigid porous solids. rsc.orgrsc.org The design of these networks involves the careful selection of precursors, catalysts, and reaction conditions to control the cross-linking density and the final material properties. The fundamental chemistry relies on the hydrolysis of ethoxy groups to form reactive silanol (Si-OH) groups, followed by condensation reactions that create the load-bearing siloxane (Si-O-Si) backbone of the network. vulcanchem.comnih.govscispace.com

The process typically begins with the hydrolysis of an alkoxysilane, such as ethoxy(dimethyl)silanol, where the Si-OEt bond is cleaved by water to yield a silanol and ethanol (B145695). researchgate.net These silanol groups are highly reactive and can undergo condensation with other silanols or with remaining ethoxy groups to form siloxane bridges, releasing water or ethanol as byproducts. vulcanchem.comgelest.com This process, often referred to as sol-gel chemistry, allows for the transition from a solution of monomeric precursors (sol) to a continuous solid network (gel). acs.org

Control over the network architecture is achieved by using multifunctional cross-linking agents. While bifunctional units like dimethyldiethoxysilane can form linear or cyclic polymers, the inclusion of tri- or tetra-functional alkoxysilanes, such as methyltriethoxysilane (MTES) or tetraethoxysilane (TEOS), is necessary to create branch points that lead to a three-dimensional network. researchgate.net The ratio of these cross-linkers to linear chain extenders dictates the cross-link density, which in turn governs the mechanical properties of the final material, such as its modulus and degree of swelling. researchgate.net For instance, elastomers are prepared using long, silanol-terminated polydimethylsiloxane (PDMS) chains that are linked together by smaller, multifunctional alkoxysilane cross-linkers. mdpi.com

Catalysis plays a critical role in directing the kinetics of both hydrolysis and condensation. nih.gov Acidic or basic catalysts are commonly employed. Under acidic conditions, the hydrolysis reaction is typically fast, leading to lightly branched polymers, while under basic conditions, condensation rates are higher, favoring the formation of more densely cross-linked, particulate structures. nih.gov Organometallic compounds, particularly those based on tin or titanium, are also widely used as catalysts, especially in room temperature vulcanizable (RTV) silicone formulations. gelest.commdpi.com

Recent research has also explored non-hydrolytic pathways to form cross-linked networks. One such method involves the direct, catalyst-mediated reaction between silyl-hydride (Si-H) and silyl-alkoxy (Si-OR) groups. rsc.org For example, cage-like siloxanes modified with dimethylethoxysilyl groups have been successfully cross-linked using B(C₆F₅)₃ as a catalyst. rsc.orgrsc.org This approach avoids the potential cleavage of siloxane bonds within the precursor framework that can sometimes occur during conventional hydrolytic condensation under acidic conditions. rsc.orgrsc.org

The structure of the precursor itself has a profound impact on the resulting network. Studies comparing the sol-gel reactions of tetraethoxysilane (TEOS), hexaethoxydisiloxane (HEDS), and octaethoxytrisiloxane (OETS) show that different precursor oligomers are formed depending on the starting material. acs.org These variations in intermediate structures influence the final architecture of the cross-linked product. acs.orgresearchgate.net For instance, using octa(dimethylethoxysiloxy) POSS (ODES) as a cross-linking agent for RTV silicone rubber resulted in a material with a tensile strength of 1.26 MPa, a significant improvement over systems cross-linked with TEOS. migrationletters.com

The following tables summarize key findings from research on the formation of these networks, detailing the precursors, catalysts, and resulting properties.

Table 1: Comparison of Hydrolytic and Non-Hydrolytic Cross-linking Methods

| Method | Precursors | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Hydrolytic Condensation | D4R-SiMe₂OEt | Acidic conditions | Forms a xerogel (D4R-SG). Prone to potential cleavage of siloxane bonds within the cage framework. | rsc.org |

| Non-Hydrolytic Condensation | D4R-SiMe₂H and D4R-SiMe₂OEt | B(C₆F₅)₃ | Favorable for forming porous networks without unwanted cleavage of siloxane bonds, creating a network of cage nodes linked by tetramethyldisiloxane units. | rsc.orgrsc.org |

Table 2: Properties of Cross-linked Materials from Ethoxy-Siloxane Precursors

| Precursor/Cross-linker | Polymer System | Resulting Material | Key Property | Reference |

|---|---|---|---|---|

| Ethoxy-terminated octakis(dimethylsiloxy)-T8-silsesquioxane ((QMOEt)₈) | Silanol-terminated polydimethylsiloxane (HO-PDMS-OH) | Condensation-cured elastomer | Stable mechanical properties achieved by controlling post-curing reactions. | mdpi.com |

| Ethoxysiloxane mixture "ES40" | α,ω-Dihydroxypoly(dimethylsiloxane) | Hybrid elastomeric coating | Forms siliceous domains (SD) within a PDMS network; relative amounts of Q², Q³, and Q⁴ species can be determined. | acs.org |

| Octa(dimethylethoxysiloxy) POSS (ODES) | Room-Temperature Vulcanization (RTV) Silicone Rubber | SROD Elastomer | Tensile strength reached 1.26 MPa, approximately three times that of a TEOS-crosslinked equivalent. | migrationletters.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| Ethoxy(dimethyl)silanol | - |

| Dimethyldiethoxysilane | DMDES |

| Methyltriethoxysilane | MTES |

| Tetraethoxysilane | TEOS |

| Polydimethylsiloxane | PDMS |

| Hexaethoxydisiloxane | HEDS |

| Octaethoxytrisiloxane | OETS |

| Octa(dimethylethoxysiloxy) Polyhedral Oligomeric Silsesquioxane | ODES |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ |

| Silanol | Si-OH |

Advanced Academic and Research Applications in Materials Science and Organic Synthesis

Precursor Role in Advanced Silicon-Based Material Synthesis

Ethoxy(dimethyl)silanol serves as a fundamental building block in the synthesis of sophisticated silicon-based materials. google.com Its bifunctional nature enables controlled polymerization and integration into various material matrices.

Controlled Synthesis of Functionalized Silicones and Siloxanes

In the realm of polymer chemistry, Ethoxy(dimethyl)silanol is instrumental in the controlled synthesis of functionalized silicones and polysiloxanes. The terminal silanol (B1196071) group provides a reactive site for condensation reactions, allowing for the formation of siloxane bonds (Si-O-Si), which constitute the backbone of these polymers. gelest.com This reactivity is harnessed in several polymerization techniques:

Condensation Polymerization: The silanol groups of Ethoxy(dimethyl)silanol can undergo self-condensation or react with other silanol-containing monomers to form linear or branched polysiloxanes. gelest.com The reaction conditions, such as temperature and catalyst, can be tuned to control the molecular weight and architecture of the resulting polymer. instras.com

Ring-Opening Polymerization: While not a direct initiator, the controlled hydrolysis of precursors can yield silanols that participate in ring-opening polymerization of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3). This method allows for the synthesis of well-defined block copolymers. acs.orgresearchgate.net

End-Capping Agent: Ethoxy(dimethyl)silanol can be used to introduce terminal silanol groups onto polymer chains, effectively controlling the chain length and providing reactive ends for further modification or cross-linking. gelest.com

The ability to precisely control the synthesis of silicones and siloxanes is critical for producing materials with tailored properties, such as thermal stability, flexibility, and gas permeability, for a variety of high-performance applications. mcmaster.ca

Fabrication of Silica (B1680970) Nanoparticles, Thin Films, and Gels

Ethoxy(dimethyl)silanol is a key precursor in the sol-gel process, a versatile wet-chemical technique used to fabricate silica-based nanomaterials. scispace.comresearchgate.net The process involves the hydrolysis of the ethoxy group to form a silanol, followed by the condensation of these silanol groups to create a three-dimensional silica network.

The role of Ethoxy(dimethyl)silanol in this process allows for the creation of:

Silica Nanoparticles: By carefully controlling the reaction parameters, such as pH, temperature, and precursor concentration, monodispersed silica nanoparticles with tailored sizes can be synthesized. scispace.comustc.edu.cn These nanoparticles find applications in fields ranging from drug delivery to catalysis. scispace.com

Thin Films: The sol can be deposited onto a substrate via techniques like dip-coating or spin-coating. Subsequent heat treatment removes the solvent and promotes further condensation, resulting in a dense, uniform silica thin film. researchgate.net These films can be used for protective coatings, optical layers, and as dielectric materials.

Gels: Under specific conditions, the condensation process can lead to the formation of a continuous solid network encapsulating the solvent, known as a gel. instras.com Drying of these gels can produce porous materials like xerogels and aerogels with high surface areas and low densities.

The incorporation of the dimethylsilyl group from Ethoxy(dimethyl)silanol into the silica network can also impart hydrophobic properties to the resulting materials. researchgate.net

Integration into Hybrid Organic-Inorganic Materials via Sol-Gel Processing

The sol-gel process also facilitates the creation of hybrid organic-inorganic materials, which combine the properties of both organic polymers and inorganic glasses. aspbs.comresearchgate.netmdpi.com Ethoxy(dimethyl)silanol plays a crucial role in bridging these two disparate phases.

The organic dimethyl groups attached to the silicon atom are retained in the final material, creating a molecular-level composite. acs.org This integration can lead to materials with enhanced properties:

Improved Mechanical Properties: The inorganic silica network can provide rigidity and strength, while the organic component can impart flexibility and toughness.

Tailored Optical and Electrical Properties: The combination of organic and inorganic components can lead to novel optical and electrical behaviors not seen in either component alone. aspbs.com

Enhanced Thermal Stability: The incorporation of a stable inorganic backbone can improve the thermal resistance of the organic polymer.

The versatility of the sol-gel process with precursors like Ethoxy(dimethyl)silanol allows for the design and fabrication of a wide range of hybrid materials with properties customized for specific applications. researchgate.net

Interfacial Chemistry and Surface Engineering Applications

The reactivity of Ethoxy(dimethyl)silanol makes it a valuable tool in interfacial chemistry and surface engineering, where the modification of material surfaces is critical for performance.

Function as Silane (B1218182) Coupling Agents for Composite Materials

Silane coupling agents are vital for improving the adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices in composite materials. shinetsusilicone-global.comsinosil.comshinetsusilicones.com Ethoxy(dimethyl)silanol, and more broadly, organofunctional silanes, act as molecular bridges at the interface of these two dissimilar materials. researchgate.net

The mechanism involves:

Hydrolysis: The ethoxy group on the silane hydrolyzes in the presence of water to form a reactive silanol group. researchgate.netscirp.org

Condensation: The silanol group then condenses with hydroxyl groups present on the surface of the inorganic filler, forming strong covalent siloxane (Si-O-Si) bonds. sinosil.com

Interpenetration/Reaction: The organic groups on the silane (in this case, methyl groups) interact with the organic polymer matrix, improving compatibility and adhesion. shinetsusilicones.com

| Property Improved | Mechanism of Improvement |

| Mechanical Strength | Stronger adhesion between filler and matrix allows for more effective stress transfer. |

| Moisture Resistance | The hydrophobic silane layer at the interface prevents water from weakening the bond. |

| Dispersion of Fillers | Improved compatibility prevents agglomeration of filler particles within the polymer matrix. |

Chemical Surface Modification for Controlled Wettability (Hydrophobicity/Hydrophilicity)

The ability to control the wettability of a surface—its tendency to be wetted by a liquid—is crucial for a wide range of applications, from self-cleaning surfaces to microfluidics. ulisboa.ptulisboa.pt Ethoxy(dimethyl)silanol and related silanes can be used to chemically modify surfaces and precisely tune their wetting characteristics. acs.org

By reacting with surface hydroxyl groups, a layer of dimethylsilyl groups can be covalently attached to the surface. These nonpolar methyl groups alter the surface energy, leading to a significant increase in hydrophobicity. researchgate.net The degree of hydrophobicity can be controlled by factors such as the density of the silane layer. bohrium.com

Conversely, while Ethoxy(dimethyl)silanol itself imparts hydrophobicity, other organofunctional silanes with hydrophilic terminal groups (e.g., amino or hydroxyl groups) can be used to increase the hydrophilicity of a surface. nih.gov This precise control over surface wettability is essential for applications requiring specific interactions with aqueous or organic media.

| Surface Property | Modifying Agent | Resulting Surface | Application Examples |

| Hydrophobicity | Ethoxy(dimethyl)silanol | Low surface energy, water-repellent | Anti-fouling coatings, water-resistant textiles |

| Hydrophilicity | Amino-functional silanes | High surface energy, water-attracting | Biocompatible coatings, anti-fogging surfaces |

Application in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a substrate. Ethoxy(dimethyl)silanol and its derivatives are instrumental in creating these well-ordered surfaces on materials like silica, glass, and metal oxides. solubilityofthings.comwikipedia.org The process, known as silanization, involves the reaction of the silane's alkoxy groups with hydroxyl groups present on the substrate's surface, forming stable covalent Si-O-Si bonds. mdpi.comacs.org

The use of ethoxy(dimethyl)silanol and related monofunctional silanes, such as (3-aminopropyl)dimethylethoxysilane (APDMES), is particularly advantageous for forming well-defined monolayers. mdpi.comresearchgate.net Unlike trifunctional silanes which have a tendency to polymerize, monofunctional silanes are more likely to form a single, uniform layer, which is crucial for applications requiring precise surface control. mdpi.com For instance, studies have shown that surfaces modified with APDMES exhibit lower roughness. researchgate.net The nature of the organic group attached to the silicon atom dictates the final properties of the surface, allowing for the creation of hydrophobic or functionalized surfaces. wikipedia.org

The formation of SAMs using ethoxy(dimethyl)silanol can be influenced by various factors, including the concentration of the silane and the reaction time. researchgate.net The resulting modified surfaces have applications in diverse fields, from improving the adhesion between organic polymers and inorganic materials to the development of biosensors. solubilityofthings.commdpi.com

Catalytic Utility of Ethoxy(dimethyl)silanol and Its Derivatives

The catalytic applications of ethoxy(dimethyl)silanol and its derivatives are expanding, with significant potential in both materials science and organic synthesis.

Design of Organosilicon Catalysts for Chemical Transformations

Organosilicon compounds, including derivatives of ethoxy(dimethyl)silanol, are being explored as catalysts for various chemical transformations. The hydrolysis of ethoxysilanes leads to the formation of silanols, which can then condense to form siloxane bridges (≡Si-O-Si≡), a key structural feature in silica-based catalysts. uokerbala.edu.iq The reactivity and catalytic activity of these materials can be tuned by the organic functional groups attached to the silicon atom.

Research into organosilicon catalysts has shown their potential in reactions such as the hydrolysis of cellulose. uokerbala.edu.iq Furthermore, cationic silicon(II) complexes have demonstrated high efficiency as nonmetallic catalysts in industrially relevant reactions like hydrosilylation. acs.org While specific data on ethoxy(dimethyl)silanol as a direct catalyst is limited, the broader class of organosilanes and silanols shows significant promise in the design of novel catalytic systems. acs.orgresearchgate.net The ability to immobilize these catalysts on supports like mesoporous silica further enhances their utility by allowing for easier separation and recycling. jku.at

Role as Ligands in Transition Metal-Catalyzed Processes

Silanols, the hydrolysis products of ethoxysilanes, can act as effective ligands in transition metal-catalyzed reactions. kyoto-u.ac.jp The silanol group can coordinate to a metal center, influencing the catalyst's reactivity and selectivity. nih.govchemrxiv.org This has been demonstrated in enantioselective copper-catalyzed N-H insertion reactions, where chiral silanol-containing ligands were crucial for achieving high selectivity. nih.govrsc.org

The formation of a hydrogen-bond stabilized silanol-chelating metal complex is a key aspect of this catalytic activity. nih.govchemrxiv.org DFT calculations and X-ray structure analyses have supported the role of the silanol group in coordinating with the transition metal. nih.gov While direct examples of ethoxy(dimethyl)silanol as a ligand precursor are not extensively detailed, the established reactivity of silanols as ligands suggests a promising avenue for its derivatives in catalysis. The ability of silanols to act as temporary ligands can also be used to control the regioselectivity of certain metal-catalyzed reactions. kyoto-u.ac.jp

Contributions to Synthetic Organic Chemistry Methodologies

Ethoxy(dimethyl)silanol and its derivatives have made notable contributions to the field of synthetic organic chemistry, particularly in transformations involving organic functional groups and in cross-coupling reactions.

Silanol-Mediated Transformations of Organic Functional Groups

Silanols, readily formed from the hydrolysis of ethoxysilanes, are valuable reagents in organic synthesis. gesamp.org They can participate in a variety of transformations, acting as bulky surrogates for water or as nucleophiles. kyoto-u.ac.jp The Si-H bond in related silanes is polarized, making them mild and selective reducing agents for a range of functional groups. gelest.com

The condensation of silanols with alcohols is another important transformation, which can be catalyzed by enzymes such as lipases. researchgate.net This reaction allows for the formation of silyl (B83357) ethers, which are important protecting groups in organic synthesis. researchgate.net The reactivity of the silanol can be modulated by the substituents on the silicon atom, providing a tool for fine-tuning chemical transformations.

Participation in Cross-Coupling Reactions (e.g., Hiyama Coupling)

One of the most significant applications of organosilanes in organic synthesis is their use in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. organic-chemistry.orgumich.edu This reaction forms a carbon-carbon bond between an organosilane and an organic halide or triflate. organic-chemistry.org Aryl- and vinylsilanols are particularly useful in these reactions, serving as coupling partners for the synthesis of styrenes and conjugated dienes. gelest.com

The Hiyama coupling often requires an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation step. organic-chemistry.org The use of silanols as coupling partners, a development pioneered by Denmark, has expanded the scope of this reaction. organic-chemistry.org A direct route to aryldimethylsilanols involves the insertion of an ethoxydimethylsilyl group into an aryl iodide or bromide, followed by hydrolysis of the ethoxy group to the silanol. gelest.comgelest.com This methodology has been successfully applied in the synthesis of complex molecules like retinoids. nih.gov

Table of Research Findings on Ethoxy(dimethyl)silanol and its Derivatives

| Application Area | Key Finding | Reference |

|---|---|---|

| Self-Assembled Monolayers | Monofunctional silanes like APDMES form less rough and more ordered monolayers compared to trifunctional silanes. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Catalysis | Silanols derived from ethoxysilanes can act as ligands in transition metal catalysis, influencing selectivity. kyoto-u.ac.jpnih.gov | kyoto-u.ac.jpnih.gov |

| Organic Synthesis | Aryldimethylsilanols, prepared from ethoxysilanes, are effective partners in Hiyama cross-coupling reactions. gelest.comgelest.com | gelest.comgelest.com |

| Surface Modification | Silanization with ethoxy-containing silanes improves adhesion between inorganic and organic materials. solubilityofthings.commdpi.com | solubilityofthings.commdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| Ethoxy(dimethyl)silanol |

| (3-aminopropyl)dimethylethoxysilane (APDMES) |

| Phenylsilane |

| Retinoids |

| (3-aminopropyl)triethoxysilane |

| (3-aminopropyl)diethoxymethylsilane |

| (3-mercaptopropyl) trimethoxysilane (B1233946) |

| Trimethoxyoctadecylsilane |

| 3-aminopropyl)diethoxymethylsilane |

| 3-aminopropyl)dimethylethoxysilane |

| 3-aminopropyl)trimethoxysilane |

| N-(2-amino ethyl)-3-aminopropyltrimethoxysilane |

| bis[3-triethoxysilyl-propyl]tetrasulfide |

| 3-mercaptopropyltrimethoxysilane |

| 3-chloropropyltrimethoxysilane |

| 3-glycidoxypropyl)-dimethylethoxysilane |

| Ethoxy(dimethyl)(4-nitrophenoxy)silane |

| Bis-(triethoxy silylpropyl) tetrasulfide (TESPT) |

| Dimethylethoxysilane |

| Ethoxy(dimethyl)phenylsilane |

| Ethoxy[tris(pentafluorophenyl)]silane |

| 3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate |

| Propyl trimethoxysilane (PTMS) |

| Trimethylethoxysilane |

| Phenyldimethylethoxysilane |

| Phenyltrimethoxysilane |

| 6-(3-Triethoxysilylpropylamino)-1,3,5-triazine-2,4-dithiol (TES) |

| N-tert-butoxycarbonyl (Boc) |

| N-2-(trimethylsilyl)ethoxymethyl (SEM) |

| N-methyl-dimethyl(2-indolyl)silanol |

Use as Precursors for Hydroxyl Protecting Groups

In the field of organic synthesis, the temporary protection of functional groups is a critical strategy to prevent unwanted side reactions during chemical transformations. The hydroxyl group, being nucleophilic and acidic, often requires protection. thieme-connect.de Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal. thieme-connect.deresearchgate.net The ethoxy(dimethyl)silyl group can serve as a robust protecting moiety for alcohols, forming a stable dimethyl(ethoxy)silyl ether.

The formation of silyl ethers from alcohols can be achieved through several synthetic routes. researchgate.net A common method involves the reaction of an alcohol with a silyl halide, such as a chlorosilane, in the presence of a base to neutralize the resulting hydrohalic acid. mdpi.com Another prevalent method is the dehydrogenative coupling of an alcohol with a hydrosilane, often catalyzed by transition metal complexes. mdpi.comtandfonline.comgelest.com

While direct research on ethoxy(dimethyl)silanol as a silylating agent for alcohol protection is not extensively documented, the principles of silylation chemistry suggest its potential as a precursor. The reaction would likely proceed via a condensation reaction between the silanol and the alcohol, eliminating a molecule of water. This type of dehydrative condensation has been reported for other silanols and alcohols, sometimes catalyzed by Lewis acids to facilitate the reaction. mdpi.com The ethoxy(dimethyl)silyl group can react with hydroxyl groups to form strong siloxane bonds. The hydrolysis of ethoxysilanes, such as dimethyldiethoxysilane, can lead to the formation of reactive silanol intermediates, which then react with surface hydroxyl groups. google.comwikipedia.org This indicates a plausible pathway where ethoxy(dimethyl)silanol, either pre-formed or generated in situ, can act as the silylating agent.

The stability of the resulting silyl ether is influenced by the steric and electronic nature of the substituents on the silicon atom. thieme-connect.de The dimethyl(ethoxy)silyl group offers a balance of stability and reactivity, allowing for its removal under specific conditions, typically involving fluoride ions or acidic hydrolysis.

Detailed research findings on the direct use of ethoxy(dimethyl)silanol are sparse, but the broader context of silylation of alcohols provides a framework for its application. The following table summarizes typical conditions for the formation of silyl ethers from alcohols using related silylating agents, which can be considered representative for the formation of dimethyl(ethoxy)silyl ethers.

Interactive Data Table: Illustrative Conditions for Silyl Ether Formation

| Silylating Agent Precursor | Alcohol Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diphenylsilane | 3-Methyl-3-pentanol | Cobalt Complex | Toluene (B28343) | 40 | 85 | tandfonline.com |

| Phenylsilane | 2-Allyloxyethanol | Sodium triethylborohydride | THF | Room Temp | High | mdpi.com |

| Triethylsilane | Phenol | Lipase PS-D | Toluene | 75 | ~50 | mdpi.com |

| Hydrosilanes | Primary Alcohols | Ruthenium Complex | Toluene | Room Temp | High | researchgate.net |

| t-Butyldimethylsilyl chloride | Methanol | Imidazole | DMF | Room Temp | High | nih.gov |

| Dimethyldiethoxysilane | Isopropanol | Alumina | N/A | 250 | High | google.com |

The data in the table illustrates the versatility of silylation reactions for the protection of alcohols, employing various silane precursors and catalytic systems. These examples provide a basis for understanding how ethoxy(dimethyl)silanol could be employed in similar transformations to yield the corresponding silyl ether, thereby protecting the hydroxyl functionality during complex synthetic sequences.

Theoretical and Computational Investigations of Ethoxy Dimethyl Silanol Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and properties. These first-principles approaches have become indispensable for understanding the chemistry of silicon-based compounds. For instance, DFT has been successfully used to investigate the complex hydrogen-bonded networks of silanol (B1196071) groups in materials like zeolites rsc.org and to study the configuration and hydrolysis of silane (B1218182) molecules attached to silica (B1680970) surfaces daneshyari.com.

The electronic behavior of ethoxy(dimethyl)silanol is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a Lewis base, while the LUMO is the orbital most likely to accept electrons, acting as a Lewis acid youtube.com.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability researchgate.netossila.com. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO researchgate.netossila.com. In ethoxy(dimethyl)silanol, the lone pairs on the oxygen atoms of the ethoxy and silanol groups contribute significantly to the HOMO, making these sites nucleophilic. The LUMO is typically associated with antibonding orbitals, often centered around the electropositive silicon atom, making it susceptible to nucleophilic attack. This HOMO-LUMO interaction is fundamental to the hydrolysis and condensation reactions the molecule undergoes youtube.com.

| Quantum Chemical Parameter | Definition | Significance for Ethoxy(dimethyl)silanol |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to the ionization potential. A higher EHOMO suggests greater reactivity as an electron donor. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to the electron affinity. A lower ELUMO suggests greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of kinetic stability. A smaller gap suggests higher chemical reactivity and lower stability researchgate.net. |

| Ionization Potential (I) | The energy required to remove an electron from the molecule (I ≈ -EHOMO). | A high ionization potential indicates high chemical stability researchgate.net. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (A ≈ -ELUMO). | A molecule with a high electron affinity is more likely to accept electrons researchgate.net. |

Quantum chemical calculations can accurately predict the three-dimensional structure of ethoxy(dimethyl)silanol, including bond lengths, bond angles, and dihedral angles. The geometry is centered around a tetrahedral silicon atom bonded to two methyl groups, an ethoxy group, and a hydroxyl (silanol) group.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation around single bonds, primarily the Si-O and O-C bonds. DFT calculations can map the potential energy surface of these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. This analysis is crucial as the molecular conformation can influence reactivity, particularly how the molecule interacts with surfaces or other monomers during polymerization. Studies on related organosilanes have shown that steric hindrance between substituent groups plays a significant role in determining the most stable configurations daneshyari.com.

One of the most powerful applications of quantum chemistry is in mapping reaction pathways. For ethoxy(dimethyl)silanol, this includes the key reactions of hydrolysis and condensation, which are the fundamental steps in sol-gel polymerization nih.gov.

Hydrolysis: The reaction of the ethoxy group with water to form a second silanol group and ethanol (B145695). (CH₃)₂Si(OCH₂CH₃)(OH) + H₂O ⇌ (CH₃)₂Si(OH)₂ + CH₃CH₂OH

Condensation: The reaction between two silanol-containing molecules to form a siloxane (Si-O-Si) bridge, releasing a water molecule. 2 (CH₃)₂Si(OCH₂CH₃)(OH) ⇌ (CH₃)₂Si(OCH₂CH₃)-O-Si(OCH₂CH₃)(CH₃)₂ + H₂O

DFT and ab initio methods can model these reactions, locate the transition state structures, and calculate the activation energies (Ea) nih.govresearchgate.net. These calculations have shown that such reactions often proceed via penta- or hexavalent silicon intermediates or transition states nih.gov. For example, computational studies on the silanization of silica have determined the activation energies for the condensation between ethoxy groups and surface silanols, providing insight into the reaction kinetics researchgate.net.

| Reaction Type | Reactants | Catalyst/Condition | Activation Energy (Ea) | Source Context |

|---|---|---|---|---|

| Hydrolysis | Triethoxysilane (TESPT) Ethoxy Group | Acid-Base (D) | 70.8 kJ/mol | Promoted by diphenyl guanidine (D) researchgate.net. |

| Condensation | TESPT Ethoxy Group + Silica Silanol | None | 90.4 kJ/mol | Direct condensation without catalyst researchgate.net. |

| Condensation | TESPT Ethoxy Group + Silica Silanol | Acid-Base (HST+D) | 53.5 kJ/mol | Promoted by stearic acid (HST) and diphenyl guanidine (D) complex researchgate.net. |

| Condensation | Hydrolyzed TESPT + Silica Silanol | None | 57.0 kJ/mol | Condensation following initial hydrolysis researchgate.net. |

Molecular Simulation Techniques (Molecular Dynamics, Monte Carlo)

While quantum mechanics excels at describing electronic structure and reactions for single molecules or small ensembles, molecular simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) are used to study the collective behavior of thousands or millions of molecules over time. These methods rely on force fields, which are empirical functions that describe the potential energy of a system as a function of its atomic coordinates.

Molecular dynamics and Monte Carlo simulations are well-suited to model the complex processes of hydrolysis and polycondensation that ethoxy(dimethyl)silanol undergoes during the formation of polysiloxane networks researchgate.netresearchgate.net.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, tracking their trajectories over time mdpi.com. Reactive force fields (e.g., ReaxFF) can be used to model the bond-forming and bond-breaking events of hydrolysis and condensation dynamically researchgate.netescholarship.org. These simulations can reveal the mechanisms of cluster growth, such as monomer addition and cluster-cluster aggregation, and the formation of cyclic species researchgate.netescholarship.org.

Monte Carlo (MC): MC methods use stochastic algorithms to sample the conformational space of a system scienceopen.com. Kinetic Monte Carlo simulations, in particular, can model the time evolution of polymerization by treating individual reaction steps (hydrolysis, condensation) as probabilistic events researchgate.net. This approach is effective for studying how factors like monomer concentration and reaction rates influence the final polymer structure and the gelation point researchgate.net.

MD simulations are extensively used to study the interaction of silane molecules with surfaces, a process known as silanization researchgate.netescholarship.org. Simulations of ethoxy(dimethyl)silanol at an interface, such as a hydroxylated silica (SiO₂) surface, can provide atomic-scale details of the grafting process. These simulations can model the physisorption of the molecule onto the surface, its orientation, the hydrolysis of the ethoxy group, and the final covalent condensation with surface silanol (Si-OH) groups escholarship.org. This provides a detailed picture of how self-assembled monolayers (SAMs) form and what factors, like surface coverage and molecular structure, influence the final structure of the interfacial layer researchgate.net.

Predictive Modeling of Reactivity, Selectivity, and Material Properties

Computational chemistry has emerged as a powerful tool for the a priori prediction of molecular behavior, offering profound insights into the reactivity, selectivity, and material properties of chemical systems. For ethoxy(dimethyl)silanol, theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide a framework for understanding its chemical behavior at a molecular level. These predictive models are crucial for designing new materials and optimizing reaction conditions.

Predictive Modeling of Reactivity

The reactivity of ethoxy(dimethyl)silanol is principally governed by two key reactions: the hydrolysis of the ethoxy group and the subsequent condensation of the resulting silanol groups. Predictive modeling can elucidate the energetics and mechanisms of these fundamental processes.

Hydrolysis and Condensation Pathways:

Computational studies on analogous alkoxysilane systems reveal that the silanization process involves parallel reactions. One pathway is the hydrolysis of the ethoxy group to form a silanol and ethanol, followed by the condensation of the silanol with another silanol or a surface hydroxyl group. The other pathway is the direct condensation of the ethoxy group with a silanol.

Reactive molecular dynamics simulations and DFT calculations can be employed to determine the activation energies (Ea) for these reactions, providing a quantitative measure of their kinetic feasibility. For instance, studies on the reactions of ethoxy groups at silica surfaces have provided the activation energies shown in the table below.

Table 1: Predicted Activation Energies for Key Reactions of Ethoxy Silanes

| Reaction | Pathway | Predicted Activation Energy (kJ/mol) |

|---|---|---|

| Hydrolysis | Ethoxy group + H₂O → Silanol + Ethanol | 57 |

| Condensation | Ethoxy group + Silanol → Siloxane + Ethanol | 90.4 |

| Catalyzed Condensation | Ethoxy group + Silanol (with acid-base catalyst) | 53.5 |

This table presents representative activation energies for the hydrolysis and condensation reactions of ethoxy groups based on computational studies of similar systems. The values illustrate the kinetic favorability of different reaction pathways.

These theoretical investigations highlight that direct condensation of the ethoxy group with a silanol has a significantly higher energy barrier compared to the hydrolysis pathway. Furthermore, the presence of acid or base catalysts can substantially lower the activation energy for condensation, thereby increasing the reaction rate. Computational models can effectively screen potential catalysts and predict their impact on reaction kinetics.

Predictive Modeling of Selectivity

Predictive modeling is also instrumental in understanding the selectivity of ethoxy(dimethyl)silanol in more complex chemical environments. This includes predicting its preferred reaction sites on a substrate or its tendency to self-condense versus reacting with other functional groups.

Molecular dynamics simulations can model the interaction of ethoxy(dimethyl)silanol with various surfaces, such as silica. These simulations take into account factors like surface hydroxylation density, the presence of other adsorbed species, and the solvent environment. The simulations can predict the preferred binding sites and orientations of the molecule on the surface, which are precursors to covalent bond formation.

For example, MD simulations have shown that the arrangement of silane molecules on a silica surface is influenced by the length of the alkyl chain, the charge of the head-group, and the surface coverage. While ethoxy(dimethyl)silanol has short alkyl chains, these principles of intermolecular and surface interactions, governed by van der Waals and electrostatic forces, can be modeled to predict the formation of organized monolayers or disordered aggregates.

Predictive Modeling of Material Properties

Beyond reactivity and selectivity, theoretical and computational methods can predict a range of material properties for systems incorporating ethoxy(dimethyl)silanol. These properties are critical for the design and application of new materials.

Spectroscopic Properties:

DFT calculations are widely used to predict spectroscopic properties, which can then be used to interpret experimental data. For silicon-containing compounds, the 29Si Nuclear Magnetic Resonance (NMR) chemical shift is a key characteristic. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate 29Si NMR chemical shifts with a high degree of accuracy.

Table 2: Predicted 29Si NMR Chemical Shifts for Silicon Moieties

| Silicon Moiety | Predicted 29Si Chemical Shift (ppm) |

|---|---|

| ≡Si–OH | -99 |

| =Si(OH)₂ | -85 |

| (CH₃)₂Si(OC₂H₅)(OH) | Value would be calculated for ethoxy(dimethyl)silanol |

This table shows examples of DFT-calculated 29Si NMR chemical shifts for relevant silanol structures. A similar calculation for ethoxy(dimethyl)silanol would provide a benchmark for its experimental identification.

Mechanical and Thermal Properties:

For materials that are formed from the polymerization of ethoxy(dimethyl)silanol, such as polysiloxanes, molecular dynamics simulations can predict key mechanical and thermal properties. By simulating the collective behavior of polymer chains, it is possible to compute properties like the elastic modulus, tensile strength, and glass transition temperature. These simulations provide a molecular-level understanding of how the structure of the polymer network influences its macroscopic properties.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of molecules. For organosilicon compounds like ethoxy(dimethyl)silanol, multinuclear NMR experiments are particularly insightful.

Silicon-29 NMR spectroscopy is an indispensable tool for directly probing the silicon environment. It allows for the differentiation of silicon atoms based on their bonding and connectivity. In the context of ethoxy(dimethyl)silanol, the 29Si NMR chemical shift provides unambiguous evidence of the silicon atom's substitution pattern.

During hydrolysis or condensation reactions, 29Si NMR can be used to track the disappearance of the ethoxy(dimethyl)silanol peak and the appearance of new peaks corresponding to reaction products, such as siloxane-bridged species (Si-O-Si).

Table 1: Illustrative 29Si NMR Chemical Shifts of Related Dimethylsilicon Compounds

| Compound Name | Structure | 29Si Chemical Shift (ppm) |

|---|---|---|

| Dimethyldiethoxysilane (DMDES) | (CH₃)₂Si(OCH₂CH₃)₂ | -5.57 nih.gov |

| Dimethylsilanediol (B41321) | (CH₃)₂Si(OH)₂ | Expected downfield from DMDES |

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are used to characterize the organic substituents attached to the silicon atom. These techniques are essential for confirming the presence and integrity of the dimethyl and ethoxy groups in ethoxy(dimethyl)silanol.

In the 1H NMR spectrum, distinct signals would be expected for the protons of the methyl groups (Si-CH₃), the methylene (B1212753) group of the ethoxy moiety (O-CH₂-CH₃), the methyl group of the ethoxy moiety (O-CH₂-CH₃), and the hydroxyl proton (Si-OH). The integration of these signals provides a quantitative measure of the relative number of protons in each environment, allowing for the verification of the molecule's stoichiometry. The chemical shift of the silanol (B1196071) proton can be variable and is influenced by factors such as solvent and concentration due to hydrogen bonding. researchgate.net

The 13C NMR spectrum would similarly show distinct resonances for the methyl carbons attached to silicon and the two carbons of the ethoxy group. The chemical shifts of these carbons are characteristic of their bonding environment.

Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for Ethoxy(dimethyl)silanol

| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Si-CH₃ | ~0.1 - 0.3 | ~ -2 - 2 |

| O-CH₂-CH₃ | ~3.6 - 3.8 | ~58 - 60 |

| O-CH₂-CH₃ | ~1.1 - 1.3 | ~18 - 20 |

Note: These are typical chemical shift ranges for similar functional groups in organosilicon compounds and are not specific experimental values for ethoxy(dimethyl)silanol.

A significant challenge in 29Si NMR is its low sensitivity due to the low natural abundance of the 29Si isotope (4.7%) and its small gyromagnetic ratio. Hyperpolarization techniques can overcome this limitation by dramatically increasing the 29Si NMR signal intensity. One such method involves the use of parahydrogen-induced polarization (PHIP). While specific studies on ethoxy(dimethyl)silanol using this technique were not identified, the general applicability to silanols has been demonstrated. This enhanced sensitivity allows for the detection of low-concentration species and the rapid monitoring of reaction kinetics, which would be highly beneficial for studying the reactions of ethoxy(dimethyl)silanol.

Vibrational Spectroscopy (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR and Raman spectra of ethoxy(dimethyl)silanol would exhibit characteristic absorption or scattering bands corresponding to its various functional groups. The Si-OH group gives rise to a distinct stretching vibration, which is typically observed as a broad band in the FTIR spectrum in the range of 3200-3600 cm⁻¹ when hydrogen-bonded, and a sharper band around 3700 cm⁻¹ for free (non-hydrogen-bonded) silanols. The Si-O-C stretching of the ethoxy group is expected in the 1050-1100 cm⁻¹ region, often coupled with C-C and C-O stretching vibrations. The Si-C bonds of the dimethyl groups also have characteristic vibrations.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in Ethoxy(dimethyl)silanol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (in Si-OH) | Stretching (H-bonded) | 3200 - 3600 |

| O-H (in Si-OH) | Stretching (free) | ~3700 |

| C-H (in CH₃ and C₂H₅) | Stretching | 2850 - 3000 |

| Si-O-C | Asymmetric Stretching | 1050 - 1100 |

| Si-C (in Si-(CH₃)₂) | Stretching | 750 - 850 |

Note: These are general ranges for the indicated functional groups and may vary in the specific context of the ethoxy(dimethyl)silanol molecule.

FTIR and Raman spectroscopy are well-suited for in situ monitoring of chemical reactions involving ethoxy(dimethyl)silanol, such as hydrolysis and condensation. For instance, during the hydrolysis of the ethoxy group, the intensity of the Si-O-C vibrational bands would decrease, while the intensity of the Si-OH band would increase. Conversely, during condensation reactions where silanol groups react to form siloxane bonds (Si-O-Si), the Si-OH band intensity would decrease, and a new, typically broad and strong band characteristic of Si-O-Si asymmetric stretching would appear in the 1000-1100 cm⁻¹ region. researchgate.net This capability allows for real-time tracking of reactant consumption and product formation, providing valuable kinetic and mechanistic insights.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for the structural analysis of ethoxy(dimethyl)silanol-derived materials. It provides detailed information on molecular weight, the structure of repeating units, and end-group functionalities. nih.gov Soft ionization methods are particularly crucial for analyzing polymeric materials as they minimize fragmentation and allow for the observation of intact molecular ions. youtube.com

Mass spectrometry is instrumental in determining the molecular weight (MW) and molar mass distribution of siloxane oligomers and polymers. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization (ESI-MS) are frequently employed.

MALDI-TOF-MS analysis of ethoxylated polymers produces spectra characterized by distributions of regularly spaced peaks, with the mass difference between adjacent peaks corresponding to the monomer unit. nih.govplos.org The peak with the highest intensity in a distribution corresponds to the most abundant oligomer in the sample. researchgate.net However, for poly(dimethylsiloxane) (PDMS) oligomers, MALDI-TOF-MS can sometimes underestimate the average molecular weight when compared to results from Gel Permeation Chromatography (GPC). researchgate.net This discrepancy may be attributed to the higher volatility of lower-mass oligomers, leading to their over-representation during analysis. researchgate.net

ESI-MS is another soft ionization technique well-suited for the analysis of silanol oligomers. nih.govresearchgate.net When coupled with liquid chromatography (LC-ESI-MS), it allows for the separation and identification of a multitude of linear and cyclic siloxanol oligomers with varying chain lengths and numbers of hydroxyl or ethoxy groups. nih.govresearchgate.net

Table 1: Comparison of Techniques for Molecular Weight Analysis of Siloxanes

| Technique | Principle | Advantages for Siloxane Analysis | Limitations |

|---|---|---|---|

| MALDI-TOF-MS | Soft ionization of sample in a matrix via a laser, separation by time-of-flight. | High sensitivity; provides detailed distribution of oligomers; suitable for a wide range of molecular weights. plos.org | Potential for MW underestimation for low-mass PDMS due to volatility; matrix selection is critical. researchgate.net |

| ESI-MS | Soft ionization via a high-voltage spray, creating multiply charged ions. | Ideal for coupling with LC; excellent for analyzing polar oligomers like silanols; provides structural information via MS/MS. nih.govnih.gov | Less suitable for non-polar, high molecular weight polymers compared to MALDI. |

Understanding the fragmentation pathways of ethoxy(dimethyl)silanol and its derivatives in a mass spectrometer is crucial for confirming their chemical structures. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding detailed spectra that can serve as a fingerprint for a specific molecule. youtube.com Tandem mass spectrometry (MS/MS) experiments using soft ionization techniques can also be used to controllably fragment selected precursor ions to gain structural insights. nih.govresearchgate.net

The fragmentation of organosilicon compounds is not a random process and follows predictable pathways. youtube.com For ethoxy-substituted silanes and siloxanes, key fragmentation events include:

Alpha-Cleavage: This common pathway in mass spectrometry involves the cleavage of a bond adjacent (alpha) to the atom bearing the initial charge, which is often a heteroatom like oxygen. youtube.comlibretexts.org In siloxanes, this can lead to the breaking of Si-C or Si-O bonds.

Loss of Substituent Groups: A primary fragmentation pathway involves the cleavage of the Si-O bond, leading to the loss of the ethoxy group (-OC2H5), resulting in a characteristic neutral loss of 45 Da. researchgate.net Similarly, the loss of methyl groups (-CH3, 15 Da) is also common.

Rearrangements: Siloxanes are known to undergo rearrangement reactions, often involving the formation of stable cyclic fragments. Mass spectra of PDMS frequently show characteristic ionic fragments at m/z values of 73, 147, 221, and 281, which correspond to various cyclic and linear siloxane cations. nih.gov

Table 2: Common Mass Fragments Observed in the Mass Spectra of Dimethylsiloxanes

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 45 | [C2H5O]+ | Cleavage of the Si-O bond |

| 73 | [(CH3)3Si]+ | Rearrangement and cleavage |

| 147 | [(CH3)5Si2O]+ | Rearrangement of linear or cyclic siloxane |

| 221 | [(CH3)7Si3O2]+ | Rearrangement of linear or cyclic siloxane |

Data sourced from studies on PDMS fragmentation. nih.gov

Advanced ionization and mass analysis techniques provide enhanced capabilities for characterizing complex siloxane mixtures.